molecular formula C15H19ClN6OS B1442581 2-[(4-allyl-5-{1-[(4-chlorophenyl)amino]ethyl}-4H-1,2,4-triazol-3-yl)thio]acetohydrazide CAS No. 1306739-08-1

2-[(4-allyl-5-{1-[(4-chlorophenyl)amino]ethyl}-4H-1,2,4-triazol-3-yl)thio]acetohydrazide

Cat. No. B1442581
M. Wt: 366.9 g/mol
InChI Key: LFOVMJJQDCUFHA-UHFFFAOYSA-N
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Description

“2-[(4-allyl-5-{1-[(4-chlorophenyl)amino]ethyl}-4H-1,2,4-triazol-3-yl)thio]acetohydrazide” is a compound that belongs to the class of 1,2,4-triazoles . Triazoles are very interesting compounds as they play an important role in chemopreventive and chemotherapeutic effects on cancer . They might also be suitable as antiviral and anti-infective drugs .

Scientific Research Applications

Reactivity and Potential Applications

Compounds with the 1,2,4-triazole moiety, similar to the structure of 2-[(4-allyl-5-{1-[(4-chlorophenyl)amino]ethyl}-4H-1,2,4-triazol-3-yl)thio]acetohydrazide, demonstrate significant chemical and biological potential due to their versatile reactivity and functionality. Recent studies and reviews highlight the broad spectrum of applications that compounds containing the 1,2,4-triazole ring system can have, particularly in medicinal chemistry, agriculture, and materials science.

  • Chemical Reactivity and Pharmacological Activity

    A review on the reactivity of 1,2,4-triazole-3-thione derivatives outlines their high antioxidant and antiradical activity, along with a positive impact on biochemical processes in patients exposed to high radiation doses. These compounds, including variations like 2-[(4-allyl-5-{1-[(4-chlorophenyl)amino]ethyl}-4H-1,2,4-triazol-3-yl)thio]acetohydrazide, are compared to biogenic amino acids for their free SH-group, similar to cysteine, indicating their potential in synthesizing biologically active derivatives (Kaplaushenko, 2019).

  • Diverse Biological Applications

    The synthesis and physico-chemical properties of 3-thio and 3-thio-4-amino derivatives of 1,2,4-triazole are extensively studied, highlighting their significance not only in pharmaceutical and medical fields but also in engineering, metallurgy, and agriculture. These derivatives are used in optical materials, photosensitizers, antioxidants, and as corrosion inhibitors, demonstrating their wide applicability beyond biological contexts (Parchenko, 2019).

  • Industrial Use and Synthetic Applications

    A review focused on amino-1,2,4-triazoles as raw materials for the fine organic synthesis industry illustrates their use in producing agricultural products, pharmaceuticals, dyes, high-energy materials, and anti-corrosion additives. The diversity of applications, including analytical reagents and heat-resistant polymers, underscores the importance of such compounds in various industrial and scientific research applications (Nazarov et al., 2021).

  • Biological Features and Potential Drug Development

    Research into the biological features of new 1,2,4-triazole derivatives has shown these compounds to possess antimicrobial, antifungal, antioxidant, anti-inflammatory, and antiviral activities. This indicates the potential for developing new therapeutics based on these structures, including 2-[(4-allyl-5-{1-[(4-chlorophenyl)amino]ethyl}-4H-1,2,4-triazol-3-yl)thio]acetohydrazide and similar compounds (Ohloblina, 2022).

properties

IUPAC Name

2-[[5-[1-(4-chloroanilino)ethyl]-4-prop-2-enyl-1,2,4-triazol-3-yl]sulfanyl]acetohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19ClN6OS/c1-3-8-22-14(20-21-15(22)24-9-13(23)19-17)10(2)18-12-6-4-11(16)5-7-12/h3-7,10,18H,1,8-9,17H2,2H3,(H,19,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFOVMJJQDCUFHA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NN=C(N1CC=C)SCC(=O)NN)NC2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19ClN6OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(4-allyl-5-{1-[(4-chlorophenyl)amino]ethyl}-4H-1,2,4-triazol-3-yl)thio]acetohydrazide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-[(4-allyl-5-{1-[(4-chlorophenyl)amino]ethyl}-4H-1,2,4-triazol-3-yl)thio]acetohydrazide
Reactant of Route 2
2-[(4-allyl-5-{1-[(4-chlorophenyl)amino]ethyl}-4H-1,2,4-triazol-3-yl)thio]acetohydrazide
Reactant of Route 3
Reactant of Route 3
2-[(4-allyl-5-{1-[(4-chlorophenyl)amino]ethyl}-4H-1,2,4-triazol-3-yl)thio]acetohydrazide
Reactant of Route 4
Reactant of Route 4
2-[(4-allyl-5-{1-[(4-chlorophenyl)amino]ethyl}-4H-1,2,4-triazol-3-yl)thio]acetohydrazide
Reactant of Route 5
Reactant of Route 5
2-[(4-allyl-5-{1-[(4-chlorophenyl)amino]ethyl}-4H-1,2,4-triazol-3-yl)thio]acetohydrazide
Reactant of Route 6
Reactant of Route 6
2-[(4-allyl-5-{1-[(4-chlorophenyl)amino]ethyl}-4H-1,2,4-triazol-3-yl)thio]acetohydrazide

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